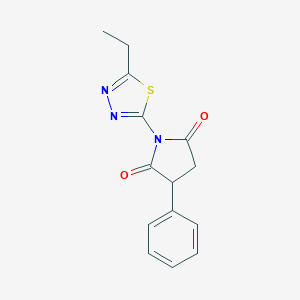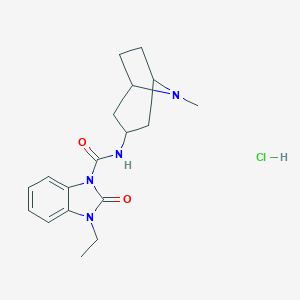
(endo-N-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3-dihydro-3-ethyl-2-oxo-1H-benzimidazol-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Endo-N-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3-dihydro-3-ethyl-2-oxo-1H-benzimidazol-1-carboxamide, also known as EEDQ, is a chemical compound that has been extensively used in scientific research. EEDQ is a powerful crosslinking agent that can be used to covalently link proteins and other biomolecules.
Mecanismo De Acción
(endo-N-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3-dihydro-3-ethyl-2-oxo-1H-benzimidazol-1-carboxamide works by forming a covalent bond between the amino group of a lysine residue in one protein and the carboxyl group of an aspartate or glutamate residue in another protein. This crosslinking reaction occurs through the formation of an intermediate reactive ester. The crosslinking reaction is irreversible, which makes (endo-N-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3-dihydro-3-ethyl-2-oxo-1H-benzimidazol-1-carboxamide a powerful tool for studying protein-protein interactions.
Efectos Bioquímicos Y Fisiológicos
(endo-N-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3-dihydro-3-ethyl-2-oxo-1H-benzimidazol-1-carboxamide can cause changes in protein structure and function by covalently linking proteins together. This can result in altered enzymatic activity, changes in protein stability, and changes in protein-protein interactions. (endo-N-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3-dihydro-3-ethyl-2-oxo-1H-benzimidazol-1-carboxamide can also be cytotoxic at high concentrations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(endo-N-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3-dihydro-3-ethyl-2-oxo-1H-benzimidazol-1-carboxamide has several advantages as a crosslinking agent. It is highly specific and can be used to selectively crosslink proteins in complex mixtures. It is also irreversible, which allows for the isolation and identification of crosslinked proteins. However, (endo-N-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3-dihydro-3-ethyl-2-oxo-1H-benzimidazol-1-carboxamide can be cytotoxic at high concentrations, and the crosslinking reaction can be difficult to control.
Direcciones Futuras
There are several future directions for the use of (endo-N-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3-dihydro-3-ethyl-2-oxo-1H-benzimidazol-1-carboxamide in scientific research. One potential application is in the study of protein-ligand interactions. (endo-N-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3-dihydro-3-ethyl-2-oxo-1H-benzimidazol-1-carboxamide could be used to crosslink proteins to small molecules and identify the binding sites of these molecules. Another potential application is in the study of protein-protein interactions in living cells. (endo-N-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3-dihydro-3-ethyl-2-oxo-1H-benzimidazol-1-carboxamide could be modified to allow for cell-permeable crosslinking agents, which would allow for the study of protein-protein interactions in their native environment. Additionally, (endo-N-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3-dihydro-3-ethyl-2-oxo-1H-benzimidazol-1-carboxamide could be used in combination with other crosslinking agents to study complex protein interactions.
Métodos De Síntesis
(endo-N-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3-dihydro-3-ethyl-2-oxo-1H-benzimidazol-1-carboxamide can be synthesized by reacting 8-azabicyclo[3.2.1]octan-3-one with 2-mercapto-5-methyl-1,3,4-thiadiazole, followed by reaction with ethyl chloroformate and 1H-benzimidazole-2-carboxylic acid. The final product is obtained by purification through column chromatography.
Aplicaciones Científicas De Investigación
(endo-N-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3-dihydro-3-ethyl-2-oxo-1H-benzimidazol-1-carboxamide has been widely used in scientific research as a crosslinking agent to covalently link proteins and other biomolecules. It has been used to study protein-protein interactions, protein-ligand interactions, and protein-DNA interactions. (endo-N-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3-dihydro-3-ethyl-2-oxo-1H-benzimidazol-1-carboxamide can also be used to crosslink peptides to identify the binding sites of small molecules.
Propiedades
Número CAS |
127595-43-1 |
|---|---|
Nombre del producto |
(endo-N-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3-dihydro-3-ethyl-2-oxo-1H-benzimidazol-1-carboxamide |
Fórmula molecular |
C18H25ClN4O2 |
Peso molecular |
364.9 g/mol |
Nombre IUPAC |
3-ethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxobenzimidazole-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H24N4O2.ClH/c1-3-21-15-6-4-5-7-16(15)22(18(21)24)17(23)19-12-10-13-8-9-14(11-12)20(13)2;/h4-7,12-14H,3,8-11H2,1-2H3,(H,19,23);1H |
Clave InChI |
NUWJKIOUXGEIII-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2N(C1=O)C(=O)NC3CC4CCC(C3)N4C.Cl |
SMILES canónico |
CCN1C2=CC=CC=C2N(C1=O)C(=O)NC3CC4CCC(C3)N4C.Cl |
Sinónimos |
(endo-N-8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3-dihydro-3-ethyl-2-oxo-1H-benzimidazol-1-carboxamide BIMU 1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




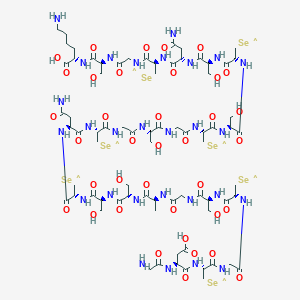


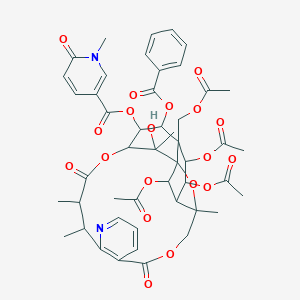

![2-[1,2,4]Triazol-1-yl-benzaldehyde](/img/structure/B143020.png)
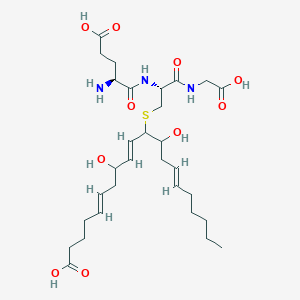
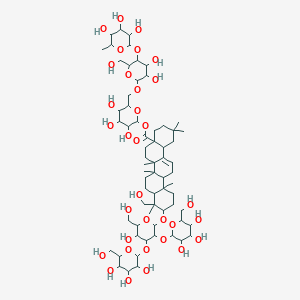
![4-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B143030.png)


